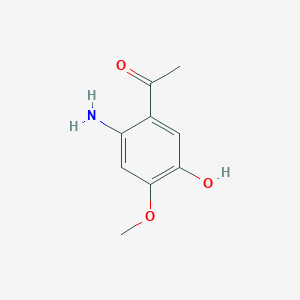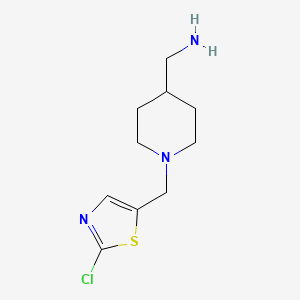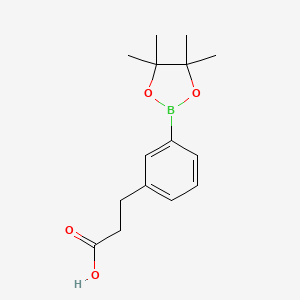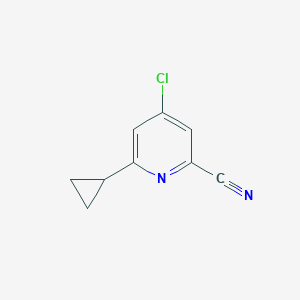
1-(2-Amino-5-hydroxy-4-methoxyphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-5-hydroxy-4-methoxyphenyl)ethan-1-one is a chemical compound with the molecular formula C9H11NO3 It is known for its unique structure, which includes an amino group, a hydroxyl group, and a methoxy group attached to a phenyl ring
Méthodes De Préparation
The synthesis of 1-(2-Amino-5-hydroxy-4-methoxyphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-4-methoxyacetophenone with an appropriate amine under controlled conditions. The reaction typically requires the use of a catalyst and specific reaction conditions, such as temperature and pH, to ensure the desired product is obtained .
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve overall production rates .
Analyse Des Réactions Chimiques
1-(2-Amino-5-hydroxy-4-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
1-(2-Amino-5-hydroxy-4-methoxyphenyl)ethan-1-one has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(2-Amino-5-hydroxy-4-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes, such as NADPH oxidase, reducing the generation of free radicals and protecting cells from oxidative damage . This mechanism is particularly relevant in the context of its antioxidant and anti-inflammatory properties.
Comparaison Avec Des Composés Similaires
1-(2-Amino-5-hydroxy-4-methoxyphenyl)ethan-1-one can be compared with other similar compounds, such as:
2-Hydroxy-4-methoxyacetophenone: This compound shares a similar structure but lacks the amino group, which may result in different chemical and biological properties.
2-Hydroxy-5-methoxyphenyl)ethan-1-one: This compound has a similar structure but with different functional groups, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H11NO3 |
|---|---|
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
1-(2-amino-5-hydroxy-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H11NO3/c1-5(11)6-3-8(12)9(13-2)4-7(6)10/h3-4,12H,10H2,1-2H3 |
Clé InChI |
ORQOBWXMQICOHF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1N)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Benzyl-5-[4-(tert-butyldimethylsilyloxy)phenyl]pyrazin-2-amine](/img/structure/B12840660.png)



![2,3-Difluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)phenol](/img/structure/B12840678.png)

![rel-(1R,8S,9r)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl 2-(2-(2-(2-(aminooxy)ethoxy)ethoxy)ethoxy)ethoxycarbamate](/img/structure/B12840687.png)






![1-{5-[2-(Benzyloxy)phenyl]-2-thienyl}ethanone](/img/structure/B12840750.png)
